molecular formula C9H17IO2 B1313243 Ethyl 7-iodoheptanoate CAS No. 51100-70-0

Ethyl 7-iodoheptanoate

Cat. No.: B1313243
CAS No.: 51100-70-0
M. Wt: 284.13 g/mol
InChI Key: VMIBXGDYRRTQMO-UHFFFAOYSA-N
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Description

Ethyl 7-iodoheptanoate is an organic compound with the molecular formula C9H17IO2. It is an ester formed from heptanoic acid and ethanol, with an iodine atom attached to the seventh carbon of the heptanoic acid chain. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 7-iodoheptanoate can be synthesized through several methods. One common method involves the reaction of heptanoic acid with iodine and ethanol in the presence of a catalyst. The reaction typically proceeds under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .

Another method involves the use of ethyl 7-bromoheptanoate as a starting material. This compound can be reacted with sodium iodide in acetone to replace the bromine atom with an iodine atom, forming this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industry standards.

Mechanism of Action

The mechanism of action of ethyl 7-iodoheptanoate depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with enzymes and other proteins, affecting their activity and function. The iodine atom can also serve as a radiolabel for imaging studies, allowing researchers to track the compound’s distribution and metabolism in living organisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-iodoheptanoate is unique due to the presence of the iodine atom, which can be used for radiolabeling and imaging studies. Its reactivity also differs from its bromine and chlorine analogs, making it useful for specific synthetic applications .

Properties

IUPAC Name

ethyl 7-iodoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17IO2/c1-2-12-9(11)7-5-3-4-6-8-10/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIBXGDYRRTQMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443204
Record name Ethyl 7-iodoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51100-70-0
Record name Ethyl 7-iodoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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